molecular formula C25H23N3O2 B2994700 1-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946351-41-3

1-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2994700
CAS No.: 946351-41-3
M. Wt: 397.478
InChI Key: QZXMERKKPDMVAJ-UHFFFAOYSA-N
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Description

The compound 1-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine-3-carboxamide family, a scaffold renowned for its pharmacological versatility. The molecule comprises a benzyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a carboxamide substituent at position 3 linked to a 4-isopropylphenyl group.

Properties

IUPAC Name

1-benzyl-2-oxo-N-(4-propan-2-ylphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17(2)19-10-12-21(13-11-19)27-24(29)22-15-20-9-6-14-26-23(20)28(25(22)30)16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXMERKKPDMVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a naphthyridine derivative with a benzyl halide in the presence of a base, followed by the introduction of the carboxamide group through an amidation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular behavior, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs occur at three positions:

Position 1 : Benzyl or substituted benzyl groups.

Position 4: Amino, hydroxy, or halogen substituents.

Carboxamide Side Chain : Aryl or alkyl groups.

Table 1: Substituent Profiles and Molecular Weights
Compound Name R1 (Position 1) R4 (Position 4) Carboxamide Group Molecular Weight (g/mol) Reference
Target Compound Benzyl - 4-(Propan-2-yl)phenyl ~437.5 (estimated) -
1-(Benzyloxy)-N-(2,4-difluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (10a) Benzyloxy 4-([1,1′-Biphenyl]-4-ylamino) 2,4-Difluorobenzyl 592.1 (ESI-MS)
N-(3,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (20b) - Hydroxy 3,4-Difluorobenzyl ~380 (estimated)
4-Amino-N-(2,4-difluorobenzyl)-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide (OZ1) 1-Hydroxy Amino, 6-hydroxyhexyl 2,4-Difluorobenzyl 446.447
1-(4-Chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide 4-Chlorobenzyl - N-Ethyl-o-tolyl 431.9

Key Observations :

  • Benzyl vs. Benzyloxy : Benzyloxy derivatives (e.g., 10a) exhibit higher molecular weights due to oxygen incorporation but may enhance solubility .
  • Amino/Hydroxy Substituents: Position 4 modifications (e.g., amino in OZ1, hydroxy in 20b) influence hydrogen bonding and target affinity .
  • Carboxamide Diversity : Bulky aryl groups (e.g., 4-isopropylphenyl in the target compound) may improve lipophilicity and membrane permeability compared to fluorinated benzyl groups .

Key Observations :

  • Microwave vs. Conventional Heating : Microwave-assisted synthesis (e.g., 9a) often reduces reaction times but may lower yields due to side reactions .
  • Purification Impact : Reverse-phase HPLC (e.g., 8b/20b) improves purity but requires optimization for scalability .
  • Steric Hindrance : Bulky substituents (e.g., adamantyl in 67) correlate with reduced yields (~25%), likely due to steric effects during coupling .

Biological Activity

1-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from naphthyridine derivatives, which are known for their diverse biological activities. The synthetic route often includes the formation of the naphthyridine core followed by functionalization at the benzyl and carboxamide positions.

Antimicrobial Activity

Research has shown that naphthyridine derivatives exhibit significant antimicrobial properties. A study highlighted that 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus . The specific compound under review may share similar properties due to structural similarities with other active naphthyridine derivatives.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. Notably, it has shown promise as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are important in treating neurological disorders such as depression and Parkinson's disease. In vitro studies indicate that certain naphthyridine derivatives can exhibit potent inhibition of MAO B with IC50 values in the low micromolar range .

Case Studies

  • Monoamine Oxidase Inhibition : A series of synthesized naphthyridine derivatives were tested for MAO inhibition. Among them, compounds similar to this compound showed promising results with IC50 values comparable to established MAO inhibitors like pargyline .
  • Anticancer Activity : Preliminary screenings have indicated potential anticancer properties against various cell lines. Compounds derived from naphthyridines have been noted for their ability to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific protein targets involved in metabolic pathways and cellular signaling. The naphthyridine scaffold is known to facilitate binding to various receptors and enzymes due to its planar structure and ability to form hydrogen bonds.

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